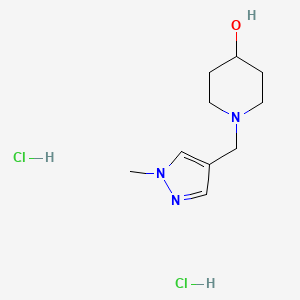

1-((1-methyl-1H-pyrazol-4-yl)methyl)piperidin-4-ol dihydrochloride

Description

Properties

IUPAC Name |

1-[(1-methylpyrazol-4-yl)methyl]piperidin-4-ol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O.2ClH/c1-12-7-9(6-11-12)8-13-4-2-10(14)3-5-13;;/h6-7,10,14H,2-5,8H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHVQOZMVFUGPEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)CN2CCC(CC2)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-methyl-1H-pyrazol-4-yl)methyl)piperidin-4-ol dihydrochloride typically involves the reaction of 1-methyl-1H-pyrazole with piperidine derivatives under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the pyrazole, followed by nucleophilic substitution with a piperidine derivative . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1-((1-methyl-1H-pyrazol-4-yl)methyl)piperidin-4-ol dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

Introduction to 1-((1-methyl-1H-pyrazol-4-yl)methyl)piperidin-4-ol dihydrochloride

This compound, also known as 4-(1-methyl-1H-pyrazol-4-yl)piperidin-4-ol dihydrochloride, is a chemical compound that has garnered interest in various scientific research applications. This compound belongs to the class of piperidine derivatives and exhibits potential therapeutic benefits, particularly in the fields of pharmacology and medicinal chemistry.

The compound features a piperidine ring substituted with a pyrazole moiety, which contributes to its biological activity. The presence of the methyl group on the pyrazole enhances its lipophilicity, potentially influencing its pharmacokinetic properties.

Pharmacological Studies

Research indicates that compounds similar to this compound exhibit significant pharmacological activities. These include:

- Inhibition of Enzymes : Studies have shown that pyrazole derivatives can inhibit enzymes such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is involved in metabolic syndrome disorders like type 2 diabetes and obesity . This inhibition can lead to therapeutic effects in managing these conditions.

Antimicrobial Activity

Research on related compounds has demonstrated their efficacy against various microbial strains. For instance, a series of piperidine derivatives showed promising antibacterial and antifungal activities . The structural similarity suggests that this compound may possess similar properties.

Neuropharmacology

The compound's potential in treating central nervous system (CNS) disorders has been explored. Compounds with similar structures have been evaluated for their effects on cognitive impairment and neurodegenerative diseases such as Alzheimer's disease . This suggests a possible application for this compound in neuropharmacological research.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. Such studies help elucidate the mechanism of action and optimize the design of new derivatives with enhanced activity .

Case Study 1: Inhibition of 11β-HSD1

A study published in Google Patents describes the use of pyrazole derivatives for inhibiting 11β-HSD1, leading to potential treatments for metabolic syndrome . The findings indicate that such compounds could effectively reduce cortisol levels, thereby ameliorating conditions associated with obesity and insulin resistance.

Case Study 2: Antimicrobial Efficacy

In a comparative study on antimicrobial activity, several piperidine derivatives were synthesized and tested against standard bacterial strains. The results indicated that compounds with pyrazole substitutions exhibited significant antimicrobial properties, suggesting that similar effects could be anticipated for this compound .

Mechanism of Action

The mechanism of action of 1-((1-methyl-1H-pyrazol-4-yl)methyl)piperidin-4-ol dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

1-methyl-1H-pyrazol-4-amine: Shares the pyrazole moiety but differs in the substitution pattern.

4-(1-methyl-1H-pyrazol-5-yl)piperidin-4-ol: Similar structure but with different substitution on the piperidine ring.

Uniqueness

1-((1-methyl-1H-pyrazol-4-yl)methyl)piperidin-4-ol dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds .

Biological Activity

1-((1-methyl-1H-pyrazol-4-yl)methyl)piperidin-4-ol dihydrochloride is a compound of interest due to its potential biological activities, particularly in antimicrobial and antiparasitic domains. This article reviews the biological activity of this compound, summarizing findings from diverse studies, including in vitro evaluations, structure-activity relationships, and case studies.

The compound's structure can be described as follows:

- Molecular Formula : C10H18N4·2HCl

- Molecular Weight : 194.28 g/mol

- CAS Number : 1019005-61-8

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of pyrazole derivatives, including 1-((1-methyl-1H-pyrazol-4-yl)methyl)piperidin-4-ol. The findings are summarized in the following table:

| Compound | MIC (μg/mL) | Target Pathogen | Activity Type |

|---|---|---|---|

| 7b | 0.22 - 0.25 | Staphylococcus aureus | Bactericidal |

| 7b | 0.25 | Escherichia coli | Bactericidal |

| 10 | 0.0039 - 0.025 | Various | Antifungal |

In vitro studies demonstrated that certain derivatives exhibit significant bactericidal activity with minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against pathogenic strains .

Case Studies

A notable case study involved the evaluation of the compound's efficacy against Staphylococcus aureus and Escherichia coli. The study reported that the compound effectively inhibited biofilm formation, which is crucial for bacterial virulence and resistance .

Study Design

The study utilized a time-kill assay to determine the bactericidal effect over time, revealing that the compound could reduce bacterial counts significantly within hours of exposure.

Structure-Activity Relationship (SAR)

The structure of the compound plays a vital role in its biological activity. Modifications to the pyrazole ring and piperidine moiety have been studied to enhance potency and selectivity:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-((1-methyl-1H-pyrazol-4-yl)methyl)piperidin-4-ol dihydrochloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves coupling a 1-methylpyrazole derivative with a piperidine precursor under acidic or basic conditions. A common approach includes:

- Step 1 : Alkylation of 1-methyl-1H-pyrazole-4-carbaldehyde with a piperidin-4-ol derivative.

- Step 2 : Acidic workup (e.g., HCl) to form the dihydrochloride salt.

Critical parameters include temperature (40–80°C), pH control (pH 4–6 for salt formation), and stoichiometric ratios to minimize byproducts like unreacted intermediates or over-alkylated species .

Q. Which analytical techniques are critical for characterizing the structural integrity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the presence of the pyrazole methyl group (δ ~3.8 ppm) and piperidine protons (δ ~2.5–3.5 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak at m/z [M+H]⁺ = calculated mass ± 0.001 Da.

- HPLC-PDA : Purity >98% is confirmed using a C18 column with acetonitrile/0.1% TFA mobile phase .

Q. How does the dihydrochloride salt form affect solubility and stability in aqueous vs. organic solvents?

- Methodological Answer :

- Solubility : The dihydrochloride salt enhances aqueous solubility (e.g., >50 mg/mL in water) compared to the free base (<5 mg/mL). In organic solvents (e.g., DMSO), solubility remains moderate (~20 mg/mL).

- Stability : The salt form improves hygroscopicity resistance. Storage at −20°C in desiccated containers prevents decomposition (>12 months stability) .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in biological activity data across different studies involving this compound?

- Methodological Answer :

- Assay Standardization : Use validated protocols (e.g., CEREP panels for receptor binding) to minimize inter-lab variability.

- Meta-Analysis : Apply statistical tools (e.g., hierarchical clustering) to identify confounding variables (e.g., cell line heterogeneity, serum concentration).

- Orthogonal Validation : Confirm activity via SPR (surface plasmon resonance) for binding kinetics and patch-clamp electrophysiology for ion channel modulation .

Q. How can computational modeling predict the binding affinity of this compound to central nervous system targets?

- Methodological Answer :

- Docking Simulations : Use Schrödinger Maestro or AutoDock Vina to model interactions with GABAₐ or NMDA receptors. Focus on hydrogen bonding with piperidine-OH and pyrazole-methyl hydrophobic contacts.

- MD Simulations : Run 100-ns molecular dynamics trajectories in CHARMM36 force fields to assess stability of ligand-receptor complexes.

- QSAR Models : Train models on PubChem BioAssay data (AID 504850) to predict IC₅₀ values for novel analogs .

Q. What methodologies are effective for identifying off-target interactions in high-throughput screening?

- Methodological Answer :

- Chemoproteomics : Use activity-based protein profiling (ABPP) with alkyne-tagged probes to capture off-target kinases or GPCRs.

- Thermal Shift Assays : Monitor protein melting shifts (ΔTm >2°C) in lysates treated with 10 µM compound.

- CRISPR-Cas9 Screens : Perform genome-wide knockout screens to identify synthetic lethal partners or toxicity pathways .

Q. How can reaction parameters be optimized to mitigate byproduct formation during the final synthetic step?

- Methodological Answer :

- DoE (Design of Experiments) : Apply Taguchi methods to optimize temperature (60°C), catalyst loading (5% Pd/C), and reaction time (12 hr).

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate consumption (e.g., disappearance of aldehyde peaks at ~1700 cm⁻¹).

- Byproduct Isolation : Employ preparative HPLC to isolate and characterize impurities (e.g., dimerized pyrazole derivatives) for targeted suppression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.